![molecular formula C17H22N4O3S B5492075 1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)

1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves several key steps, including the reaction of specific precursors in dimethylformamide or by refluxing in sodium ethoxide, to yield products with potential anti-inflammatory and analgesic properties (Abu-Hashem, Al-Hussain, & Zaki, 2020). Another study describes the alkylation process for synthesizing compounds with a similar structure, indicating the complex nature of their synthesis (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

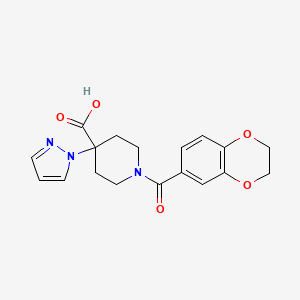

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is crucial for the compound's biological activity. The structure determination techniques include elemental and spectral analysis, which help in illustrating the new chemical structures of synthesized compounds with potential COX-1/COX-2 inhibition and biological activities (Vellaiswamy & Ramaswamy, 2017).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including esterification, dehydrogenation to yield oxazoles and thiazoles, and reactions with aromatic amines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. These reactions highlight the compound's versatile chemical properties and its potential for further chemical modifications (Albreht, Uršič, Svete, & Stanovnik, 2009).

Orientations Futures

Benzothiazole derivatives, such as this compound, have attracted great interest from researchers due to their high biological and pharmacological activity . Future research could focus on exploring the potential medicinal uses of this compound, as well as developing more efficient and environmentally friendly synthesis methods .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have been found to exhibit antimicrobial and antioxidant activities .

Mode of Action

It is known that aminothiazoles can enter reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment, resulting in various heterocycles with fused rings .

Biochemical Pathways

Based on its structural similarity to aminothiazole-linked metal chelates, it may interact with microbial and antioxidant pathways .

Pharmacokinetics

The compound’s molecular weight (294.332) suggests it may have suitable pharmacokinetic properties .

Result of Action

Compounds with similar structures have shown antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against aspergillus species .

Propriétés

IUPAC Name |

1-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-2-24-12-3-4-13-14(9-12)25-17(19-13)20-15(22)10-21-7-5-11(6-8-21)16(18)23/h3-4,9,11H,2,5-8,10H2,1H3,(H2,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRIHCHSFJKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)

![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)

![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)

![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)

![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5492068.png)

![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)